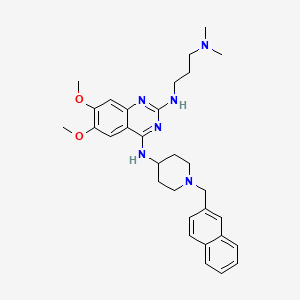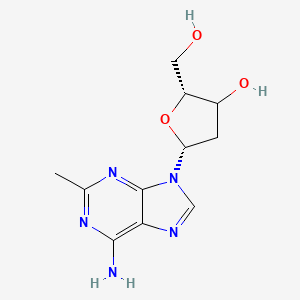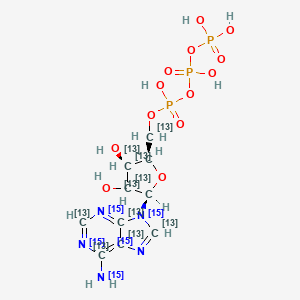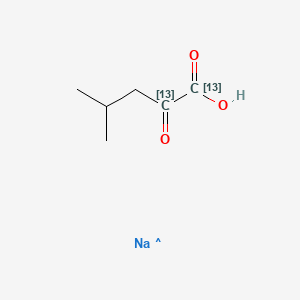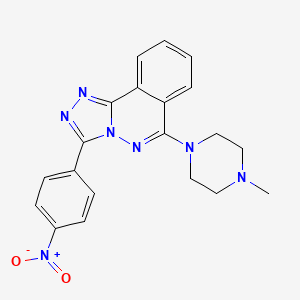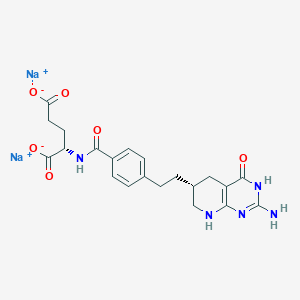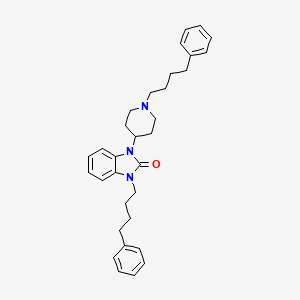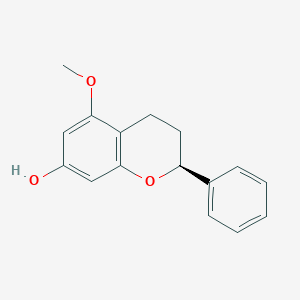
(2S)-5-Methoxyflavan-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-5-Methoxyflavan-7-ol is a naturally occurring flavonoid compound that can be isolated from Dragon’s blood resin . It belongs to the class of flavonoids, which are known for their diverse biological activities and potential health benefits. The molecular formula of this compound is C16H16O3, and it has a molecular weight of 256.30 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-Methoxyflavan-7-ol typically involves the extraction from natural sources such as Dragon’s blood resin . The compound can be isolated using various chromatographic techniques. Additionally, synthetic methods may involve the use of specific reagents and catalysts to achieve the desired stereochemistry and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions. The process may include steps such as solvent extraction, purification, and crystallization to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-5-Methoxyflavan-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydroflavonoid derivatives.
Substitution: Substitution reactions can introduce different functional groups into the flavonoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroflavonoids.
Wissenschaftliche Forschungsanwendungen
(2S)-5-Methoxyflavan-7-ol has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of natural products and dietary supplements.
Wirkmechanismus
The mechanism of action of (2S)-5-Methoxyflavan-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through antioxidant activity, modulation of enzyme activity, and interaction with cellular signaling pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2S)-5-Methoxyflavan-7-ol include other flavonoids such as:
- (2S)-7-Hydroxyflavanone
- (2S)-Naringenin
- (2S)-5,7-Dihydroxyflavanone
Uniqueness
This compound is unique due to its specific methoxy group at the 5-position and hydroxyl group at the 7-position. These structural features contribute to its distinct biological activities and potential health benefits compared to other flavonoids .
Eigenschaften
CAS-Nummer |
35290-20-1 |
|---|---|
Molekularformel |
C16H16O3 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
(2S)-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C16H16O3/c1-18-15-9-12(17)10-16-13(15)7-8-14(19-16)11-5-3-2-4-6-11/h2-6,9-10,14,17H,7-8H2,1H3/t14-/m0/s1 |
InChI-Schlüssel |
UNCVBXFEZHBZKN-AWEZNQCLSA-N |
Isomerische SMILES |
COC1=CC(=CC2=C1CC[C@H](O2)C3=CC=CC=C3)O |
Kanonische SMILES |
COC1=CC(=CC2=C1CCC(O2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


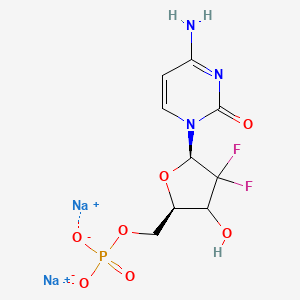
![(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12397485.png)

![N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B12397504.png)
![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)
